Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
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Overview
Description
Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the sulfonation of 2,3-dimethylphenylamine followed by coupling with a thiophene derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate
- Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-ethylthiophene-2-carboxylate
Uniqueness
Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the sulfonamide and thiophene moieties provides a versatile scaffold for further functionalization and exploration in various scientific fields.
Properties
IUPAC Name |
methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-13-8-7-11-17(14(13)2)21-27(23,24)19-16(15-9-5-4-6-10-15)12-26-18(19)20(22)25-3/h4-12,21H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNLVGIQQCSWKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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